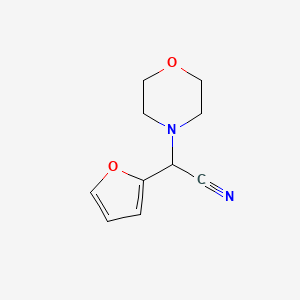
2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile is an organic compound that features both a furan ring and a morpholine ring. Compounds containing these functional groups are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile typically involves the reaction of furan-2-carbaldehyde with morpholine and a cyanide source. A common synthetic route might include:
Condensation Reaction: Furan-2-carbaldehyde reacts with morpholine in the presence of a base to form an intermediate.
Cyanation: The intermediate is then treated with a cyanide source such as sodium cyanide or potassium cyanide to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:
Catalyst Optimization: Using catalysts to increase yield and reduce reaction time.
Process Engineering: Developing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 2-(Furan-2-yl)-2-(morpholin-4-yl)ethylamine.
Substitution: Various substituted furan derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential bioactive compound for drug discovery.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings could play a role in binding to these targets, while the nitrile group might be involved in specific chemical interactions.
類似化合物との比較
Similar Compounds
2-(Furan-2-yl)acetonitrile: Lacks the morpholine ring.
2-(Morpholin-4-yl)acetonitrile: Lacks the furan ring.
2-(Furan-2-yl)-2-(piperidin-4-yl)acetonitrile: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile is unique due to the presence of both the furan and morpholine rings, which can confer distinct chemical and biological properties. This dual functionality might make it particularly useful in applications requiring specific interactions with biological targets or materials with unique properties.
生物活性
2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile is an organic compound notable for its unique structure, which combines a furan ring and a morpholine moiety with a nitrile functional group. This configuration suggests potential applications in medicinal chemistry and materials science, particularly in drug development and biological research.
- Molecular Formula : C11H12N2O
- Molecular Weight : Approximately 188.23 g/mol
- Functional Groups : Furan, morpholine, nitrile
The presence of these functional groups enhances the compound's reactivity and biological activity, making it a candidate for further exploration in various scientific fields.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including potential anticancer and anti-inflammatory properties. The compound's structure allows it to interact with biological macromolecules, potentially modulating various biochemical pathways.
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors, leading to inhibition or activation of cellular pathways. The morpholine ring may facilitate binding to hydrophobic pockets in proteins, while the nitrile group could participate in hydrogen bonding interactions.
Anticancer Activity
A study evaluating structurally similar compounds found that derivatives incorporating furan rings showed promising anticancer activity. For instance, furan-based compounds demonstrated selective inhibition against mutant EGFR in non-small cell lung cancer models, indicating a potential pathway for this compound's efficacy in cancer treatment .
Enzyme Inhibition
Research on related morpholine-containing compounds suggests that they may serve as effective inhibitors of acetylcholinesterase (AChE), implicating potential neuroprotective effects . The structural features of this compound could similarly contribute to enzyme inhibition, warranting further investigation into its pharmacological profile.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Furan-2-yl)propanoic acid | Furan ring with carboxylic acid | Known for anti-inflammatory properties |
| N-(furan-2-carbonyl)morpholine | Furan and morpholine linkage | Potential use in drug delivery systems |
| 4-Morpholino phenol | Morpholine with phenolic group | Exhibits antioxidant activity |
The unique combination of the nitrile group with furan and morpholine moieties in this compound distinguishes it from these compounds and may confer distinct biological properties.
特性
IUPAC Name |
2-(furan-2-yl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-9(10-2-1-5-14-10)12-3-6-13-7-4-12/h1-2,5,9H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWTAZWCXAPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














